molecular formula C9H5ClI3NO2 B14324913 3-Acetamido-2,4,6-triiodobenzoyl chloride CAS No. 104614-76-8

3-Acetamido-2,4,6-triiodobenzoyl chloride

Cat. No.: B14324913
CAS No.: 104614-76-8
M. Wt: 575.31 g/mol
InChI Key: KSAOLFGTQOVNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetamido-2,4,6-triiodobenzoyl chloride is a chemical compound known for its unique structure and properties. It is derived from benzoic acid and contains three iodine atoms, making it highly reactive and useful in various chemical reactions. The presence of the acetamido group adds to its versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-2,4,6-triiodobenzoyl chloride typically involves the iodination of 3-acetamidobenzoic acid. This process can be carried out using iodine and an oxidizing agent such as nitric acid. The resulting 3-acetamido-2,4,6-triiodobenzoic acid is then converted to its acyl chloride form using thionyl chloride or oxalyl chloride under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination and chlorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-2,4,6-triiodobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.

    Oxidation and Reduction: The iodine atoms can participate in redox reactions, although these are less common due to the stability of the triiodo group.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Thionyl Chloride: Used for converting carboxylic acids to acyl chlorides.

    Palladium Catalysts: Employed in coupling reactions.

    Nucleophiles: Such as amines and alcohols for substitution reactions.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

Scientific Research Applications

3-Acetamido-2,4,6-triiodobenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in radiographic contrast agents due to the presence of iodine atoms.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetamido-2,4,6-triiodobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, forming covalent bonds with various functional groups. The iodine atoms contribute to its high electron density, making it a valuable intermediate in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    3-Acetamido-2,4,6-triiodobenzoic acid: Similar structure but lacks the acyl chloride group.

    3-Acetamido-2,4,6-triiodobenzene: Lacks the carboxylic acid or acyl chloride functionality.

    2,4,6-Triiodobenzoic acid: Lacks the acetamido group.

Uniqueness

3-Acetamido-2,4,6-triiodobenzoyl chloride is unique due to the combination of the acetamido group and the acyl chloride functionality, along with the presence of three iodine atoms. This makes it highly reactive and versatile in various chemical transformations, setting it apart from other similar compounds .

Properties

CAS No.

104614-76-8

Molecular Formula

C9H5ClI3NO2

Molecular Weight

575.31 g/mol

IUPAC Name

3-acetamido-2,4,6-triiodobenzoyl chloride

InChI

InChI=1S/C9H5ClI3NO2/c1-3(15)14-8-5(12)2-4(11)6(7(8)13)9(10)16/h2H,1H3,(H,14,15)

InChI Key

KSAOLFGTQOVNNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1I)C(=O)Cl)I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.